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Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling
pathway is a critical component of the innate immune system, responsible for detecting
cytosolic DNA and initiating a potent antiviral and antitumor response. Activation of STING
leads to the production of type | interferons (IFNs) and other pro-inflammatory cytokines, which
are essential for orchestrating an effective immune defense. The small molecule SB24011 has
been identified as an inhibitor of the protein-protein interaction between STING and TRIM29,
an E3 ligase that mediates STING degradation. By blocking this interaction, SB24011
increases the cellular levels of STING, thereby amplifying the downstream signaling cascade
upon activation by agonists like cyclic GMP-AMP (cGAMP). This application note provides a
detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the
release of cytokines, specifically IFN-[3, from immune cells co-treated with the STING agonist
cGAMP and the STING upregulator SB24011.

Principle of the Method

The sandwich ELISA is a highly sensitive and specific method for quantifying a target protein
(analyte) in a complex sample, such as cell culture supernatant.[1] The assay involves the
following key steps:
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o Capture: A capture antibody specific for the cytokine of interest is immobilized onto the wells
of a microplate.

o Sample Incubation: The cell culture supernatant containing the secreted cytokine is added to
the wells, where the cytokine binds to the capture antibody.

» Detection: A biotinylated detection antibody, which recognizes a different epitope on the
cytokine, is added, forming a "sandwich" complex.

e Enzyme Conjugation: Streptavidin conjugated to an enzyme, such as horseradish
peroxidase (HRP), is added and binds to the biotinylated detection antibody.

» Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color
change that is proportional to the amount of cytokine present in the sample.

e Quantification: The absorbance of the colored product is measured using a microplate
reader, and the concentration of the cytokine is determined by comparison to a standard

curve.

Signaling Pathway

The following diagram illustrates the STING signaling pathway and the mechanism of action of
SB24011.
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Caption: STING signaling pathway and the role of SB24011.
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Experimental Workflow

The following diagram outlines the experimental workflow for measuring cytokine release using
ELISA.

Click to download full resolution via product page
Caption: Experimental workflow for ELISA-based cytokine measurement.

Materials and Reagents

e Cells: Bone Marrow-Derived Dendritic Cells (BMDCs) or other immune cells responsive to
STING activation (e.g., THP-1 monocytes).

e SB24011: Synthesized or commercially available. Prepare a stock solution in DMSO.
o cGAMP: Commercially available. Prepare a stock solution in sterile water or PBS.

o ELISA Kit for target cytokine (e.g., Mouse IFN-3):

o

Capture Antibody

[¢]

Detection Antibody (Biotinylated)

[e]

Recombinant Cytokine Standard

[e]

Streptavidin-HRP
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[e]

Assay Diluent (e.g., PBS with 10% FBS)

o

Wash Buffer (e.g., PBS with 0.05% Tween-20)

TMB Substrate Solution

[¢]

[¢]

Stop Solution (e.g., 2N H2S0a4)

e 96-well ELISA plates

» Microplate reader capable of measuring absorbance at 450 nm.
 Sterile cell culture plates and reagents

e Precision pipettes and sterile tips

Detailed Experimental Protocol
Part 1: Cell Culture and Treatment

o Cell Seeding: Seed BMDCs in a 96-well cell culture plate at a density of 1 x 10> cells per well
in 100 pL of complete culture medium. Incubate overnight at 37°C in a 5% CO:z incubator.

o Preparation of Treatment Solutions:

o Prepare a working solution of cGAMP at a final concentration of 5 pg/mL in complete
culture medium.

o Prepare serial dilutions of SB24011 in complete culture medium to achieve final
concentrations ranging from 0 to 10 pM.

o Cell Treatment:
o Carefully remove the medium from the wells.

o Add 100 pL of the respective treatment solutions (cGAMP alone, or cGAMP with varying
concentrations of SB24011) to the wells. Include a vehicle control (medium with DMSO
equivalent to the highest SB24011 concentration).
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Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO:z incubator.

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.
Carefully collect the supernatant from each well without disturbing the cell pellet. The
supernatants can be used immediately for ELISA or stored at -80°C for later analysis.

Part 2: IFN- ELISA Protocol

Plate Coating: Dilute the IFN-3 capture antibody in coating buffer to the recommended
concentration (typically 1-2 pg/mL). Add 100 uL of the diluted capture antibody to each well
of a 96-well ELISA plate. Seal the plate and incubate overnight at 4°C.

Blocking: The next day, wash the plate three times with 200 L of Wash Buffer per well. After
the final wash, add 200 pL of Assay Diluent to each well to block non-specific binding.
Incubate for 1-2 hours at room temperature.

Standard Curve Preparation: Prepare a serial dilution of the recombinant IFN-[3 standard in
Assay Diluent. A typical standard curve may range from 1000 pg/mL to 15.6 pg/mL. Add 100
uL of each standard dilution to the corresponding wells in duplicate. Add 100 pL of Assay
Diluent to the blank wells.

Sample Incubation: Add 100 pL of the collected cell culture supernatants to the remaining
wells in duplicate. Seal the plate and incubate for 2 hours at room temperature.

Detection Antibody Incubation: Wash the plate three times with Wash Buffer. Dilute the
biotinylated IFN-3 detection antibody in Assay Diluent to the recommended concentration
(typically 0.5-1 pg/mL). Add 100 pL of the diluted detection antibody to each well. Seal the
plate and incubate for 1 hour at room temperature.[2]

Streptavidin-HRP Incubation: Wash the plate three times with Wash Buffer. Dilute the
Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
Add 100 pL of the diluted conjugate to each well. Seal the plate and incubate for 30 minutes
at room temperature in the dark.

Substrate Development: Wash the plate five times with Wash Buffer. Add 100 pL of TMB
Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark,
or until a visible blue color develops.
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o Stop Reaction: Add 50 pL of Stop Solution to each well. The color will change from blue to
yellow.

o Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate
reader within 30 minutes of adding the Stop Solution.

Data Analysis and Presentation

o Standard Curve: Average the duplicate readings for each standard, blank, and sample.
Subtract the average blank absorbance from all readings. Plot the average absorbance for
each standard on the y-axis versus the corresponding concentration on the x-axis. Generate
a standard curve using a four-parameter logistic (4-PL) curve fit.

o Cytokine Concentration Calculation: Use the standard curve to determine the concentration
of IFN-B in each sample. Multiply the calculated concentration by the dilution factor if the
samples were diluted.

o Data Presentation: Summarize the quantitative data in a clearly structured table.

Table 1: Effect of SB24011 on cGAMP-induced IFN-3 Release from BMDCs

SB24011 Concentration IFN-B Concentration
Treatment Group
(uM) (pg/mL)
Vehicle Control 0 <15.6
cGAMP (5 pg/mL) 0 250 £ 35
cGAMP + SB24011 1 450 + 42
cGAMP + SB24011 5 850 + 68
cGAMP + SB24011 10 1200 £ 95

Note: The data presented in this table are representative and intended for illustrative purposes.
Actual results may vary depending on the experimental conditions.

Conclusion
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This application note provides a comprehensive protocol for measuring cytokine release,
specifically IFN-[3, in response to treatment with the STING upregulator SB24011 in
combination with the STING agonist cGAMP. The sandwich ELISA is a robust and reliable
method for quantifying cytokine levels in cell culture supernatants, enabling researchers to
investigate the immunomodulatory effects of novel compounds targeting the STING pathway.
The provided signaling pathway and experimental workflow diagrams offer a clear visual
representation of the underlying biological processes and the experimental design. By following
this detailed protocol, researchers in academia and the pharmaceutical industry can effectively
assess the potential of STING-modulating agents for immunotherapy and other therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Targeted Protein Upregulation of STING for Boosting the Efficacy of Immunotherapy -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 2. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols: Measuring Cytokine
Release with SB24011 using ELISA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12382493#elisa-protocol-for-measuring-cytokine-
release-with-sb24011]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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